molecular formula C17H20N2O5S2 B2675417 (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 1007027-09-9

(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2675417
CAS No.: 1007027-09-9
M. Wt: 396.48
InChI Key: NVNGCRRYQYZIJT-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate ( 1007027-09-9) is a synthetic thiazole derivative with a molecular formula of C17H20N2O5S2 and a calculated molecular weight of 396.48 g/mol . This compound is characterized by a complex structure featuring a dihydrothiazole core, an imino linkage, and a benzylsulfonyl functional group. Thiazole and dihydrothiazole derivatives are recognized as privileged scaffolds in medicinal chemistry and are frequently investigated for their diverse biological activities . They serve as key intermediates in organic synthesis for constructing more complex heterocyclic systems . Researchers value this structural motif for exploring novel therapeutic agents and biochemical probes. The compound is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit different research scales . This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 2-(2-benzylsulfonylacetyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-4-24-16(21)15-12(2)19(3)17(25-15)18-14(20)11-26(22,23)10-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNGCRRYQYZIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)CS(=O)(=O)CC2=CC=CC=C2)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzylsulfonyl group and the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential for treating various diseases, pending further research.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The compound’s ester group facilitates hydrolysis under basic conditions, unlike sulfonamide-linked thiazoles, which exhibit greater stability .
  • Target Engagement: Molecular dynamics simulations suggest the benzylsulfonyl moiety interacts strongly with cysteine residues in enzymatic pockets, a feature absent in non-sulfonylated analogues .

Biological Activity

(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the benzylsulfonyl and ethyl groups adds to its structural complexity and potential reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
  • Antimicrobial Activity : It has been shown to possess antimicrobial properties against various bacterial and fungal strains.
  • Cytotoxic Effects : Preliminary studies suggest potential anticancer activity by inducing apoptosis in cancer cells.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against:

  • Bacteria : Effective against Escherichia coli and Staphylococcus aureus.
  • Fungi : Exhibited antifungal activity against Candida albicans and Aspergillus niger.

Table 1 summarizes the antimicrobial efficacy of thiazole derivatives:

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
This compoundE. coli1550
S. aureus1825
C. albicans12100

Anticancer Activity

Research indicates that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines. A study reported that compounds structurally related to our compound showed IC50 values ranging from 0.1 µM to 10 µM against different cancer types, including breast and lung cancers.

Table 2 presents the cytotoxic effects observed in cell lines:

Cell LineCompoundIC50 (µM)
MCF7 (Breast Cancer)This compound5
A549 (Lung Cancer)Similar Thiazole Derivative3
HT29 (Colon Cancer)Similar Thiazole Derivative4

Case Studies

  • Study on Antibacterial Activity : A comprehensive study evaluated the antibacterial efficacy of various thiazole derivatives against clinical isolates of bacteria. The results indicated that compounds with a similar structure exhibited potent antibacterial activity with MIC values lower than those of standard antibiotics .
  • Anticancer Research : In a recent study focusing on cancer cell lines, derivatives resembling this compound were tested for their ability to induce apoptosis. The findings revealed significant apoptotic activity in MCF7 cells, indicating the potential for development as a chemotherapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.